Dichloro(diiodo)silane

Description

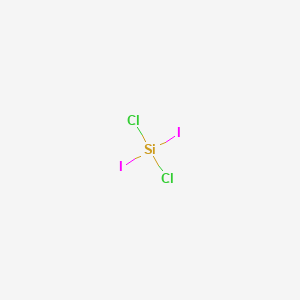

Dichloro(diiodo)silane (SiCl₂I₂) is a theoretical or less-studied organosilicon compound featuring two chlorine and two iodine atoms bonded to a central silicon atom. While direct experimental data on this compound is scarce in the provided evidence, its properties and reactivity can be inferred through comparisons with structurally analogous dihalosilanes. Organosilicon compounds with mixed halogens are of interest due to their tunable electronic properties, reactivity in synthesis, and applications in materials science. This article compares this compound with well-characterized dichloro- and diiodo-substituted silanes, leveraging available data on related compounds.

Properties

CAS No. |

13977-54-3 |

|---|---|

Molecular Formula |

Cl2I2Si |

Molecular Weight |

352.80 g/mol |

IUPAC Name |

dichloro(diiodo)silane |

InChI |

InChI=1S/Cl2I2Si/c1-5(2,3)4 |

InChI Key |

KXDPGULGDXGELM-UHFFFAOYSA-N |

Canonical SMILES |

[Si](Cl)(Cl)(I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(diiodo)silane can be synthesized through a multi-step process involving different precursor compounds. One common method involves the reaction of dichlorosilane with iodine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced by the disproportionation of dichlorosilane. This process involves the use of a disproportionation reaction tower, where dichlorosilane is fed into the tower and subjected to catalytic reactions. The reaction product is then separated to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Dichloro(diiodo)silane undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form silicon dioxide and other by-products.

Reduction: Can be reduced to form simpler silicon compounds.

Substitution: Undergoes halogen exchange reactions, where chlorine or iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often involve the use of halogenating agents like bromine or fluorine under controlled conditions.

Major Products Formed:

Oxidation: Silicon dioxide and halogenated by-products.

Reduction: Simpler silicon hydrides.

Substitution: Various halogenated silanes depending on the reagents used.

Scientific Research Applications

Dichloro(diiodo)silane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Industry: Employed in the production of high-purity silicon for semiconductor applications

Mechanism of Action

The mechanism by which dichloro(diiodo)silane exerts its effects involves its ability to undergo various chemical reactions, leading to the formation of different silicon-containing compounds. These reactions often involve the formation and breaking of silicon-halogen bonds, which are crucial for its reactivity. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Key Properties and Differences :

- Molecular Structure : Dichlorodimethylsilane (CAS 75-78-5) has two methyl groups and two chlorine atoms attached to silicon, reducing its reactivity compared to SiCl₂I₂ due to the electron-donating nature of methyl groups .

- Physical Properties :

- Reactivity : Dichlorodimethylsilane is less prone to disproportionation than SiCl₂I₂ (hypothetically), as methyl groups stabilize the silicon center. In contrast, iodine's weaker Si-I bonds (vs. Si-Cl) may increase SiCl₂I₂’s susceptibility to hydrolysis or thermal decomposition .

Comparison with Dichloro(diphenyl)silane (SiCl₂(C₆H₅)₂)

Key Properties and Differences :

- Structure and Stability : Dichloro(diphenyl)silane (CAS 80-10-4) features bulky phenyl groups that sterically shield the silicon atom, enhancing stability against nucleophilic attack compared to SiCl₂I₂ .

- Applications: Used in synthesizing silicone resins and ceramics .

- Thermal Behavior : Phenyl groups in SiCl₂(C₆H₅)₂ allow for higher thermal stability (decomposition >300°C), whereas SiCl₂I₂ may decompose at lower temperatures due to weaker Si-I bonds .

Comparison with Dichlorosilane (SiH₂Cl₂)

Key Properties and Differences :

- Reactivity: Dichlorosilane (SiH₂Cl₂) is highly reactive, flammable, and prone to disproportionation into SiH₄ and SiCl₄ .

- Synthetic Utility: SiH₂Cl₂ is a precursor for silicon nitride ceramics via ammonolysis .

Comparison with Dichloro(dicyclopentyl)silane (SiCl₂(C₅H₉)₂)

Key Properties and Differences :

- Physical Properties :

| Property | Dichloro(dicyclopentyl)silane | This compound (Inferred) |

|---|---|---|

| Boiling Point | 194–196°C | Higher (iodine’s mass) |

| Density (g/cm³) | 1.04 | >2.0 |

- Solubility: Dichloro(dicyclopentyl)silane is soluble in organic solvents like ethanol , whereas SiCl₂I₂ may exhibit lower solubility due to iodine’s hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.